

Preparing a Triton X-301 Lysis Buffer: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triton X-301

Cat. No.: B082700

[Get Quote](#)

For Immediate Release

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation and application of a **Triton X-301** lysis buffer. This document outlines the fundamental principles of using this anionic surfactant for cell lysis, offers a detailed experimental protocol, and presents key data for consideration in experimental design.

Introduction to Triton X-301

Triton X-301 is an anionic surfactant, chemically identified as sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate.[1] Unlike the more commonly used non-ionic detergent Triton X-100, **Triton X-301** possesses a negatively charged sulfate group.[2] This structural difference imparts distinct physicochemical properties, making it a stronger, denaturing detergent suitable for applications requiring the disruption of cellular and nuclear membranes and the solubilization of proteins. Anionic detergents like **Triton X-301** are effective at breaking protein-protein interactions.[3]

The mechanism of action for **Triton X-301** involves its amphiphilic nature, allowing it to partition into the lipid bilayer of cell membranes. This disrupts the native lipid-lipid and lipid-protein interactions, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules, ultimately resulting in cell lysis.[2]

Data Presentation: Comparative Properties of Detergents

Understanding the properties of **Triton X-301** in the context of other commonly used laboratory detergents is crucial for experimental design. The following table summarizes key characteristics of **Triton X-301**, the anionic detergent Sodium Dodecyl Sulfate (SDS), and the non-ionic detergent Triton X-100.

Property	Triton X-301	Sodium Dodecyl Sulfate (SDS)	Triton X-100
Chemical Name	Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate[1]	Sodium dodecyl sulfate	Poly(ethylene glycol) p-(1,1,3,3-tetramethylbutyl)-phenyl ether
Type	Anionic[2]	Anionic	Non-ionic
Molecular Formula	C ₁₆ H ₂₅ NaO ₅ S[1]	C ₁₂ H ₂₅ NaO ₄ S	(C ₂ H ₄ O) _n C ₁₄ H ₂₂ O
Molecular Weight	352.4 g/mol [1]	288.38 g/mol	~625 g/mol (average)
General Use in Lysis	Strong, denaturing[2]	Very strong, denaturing	Mild, non-denaturing
Critical Micelle Concentration (CMC)	Data not readily available	8.2 mM (~0.24% w/v)	0.24 mM (~0.015% w/v)[4]

Experimental Protocol: Preparation of a Triton X-301 Lysis Buffer

This protocol provides a starting point for the preparation of a **Triton X-301** lysis buffer. The optimal concentration of **Triton X-301** and other components may need to be determined empirically based on the specific cell type and downstream application.

Materials:

- Tris-HCl

- Sodium Chloride (NaCl)
- EDTA (Ethylenediaminetetraacetic acid)
- **Triton X-301**
- Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail
- Nuclease-free water
- pH meter
- Stir plate and stir bar
- Graduated cylinders and beakers
- Sterile filter unit (0.22 μ m or 0.45 μ m)

Stock Solutions:

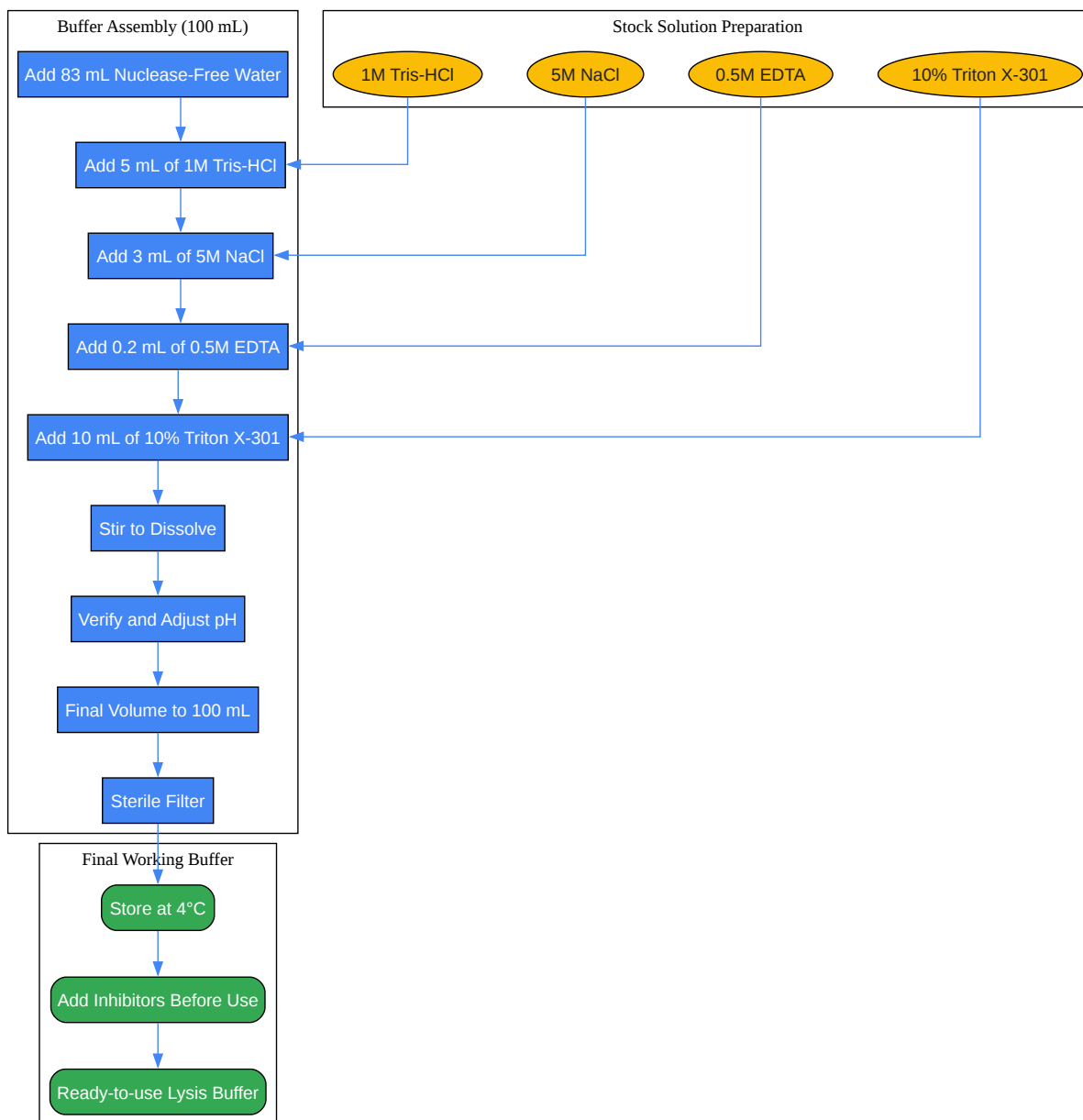
- 1 M Tris-HCl, pH 7.4: Dissolve 121.14 g of Tris base in 800 mL of nuclease-free water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L with nuclease-free water. Sterilize by autoclaving.
- 5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of nuclease-free water. Bring the final volume to 1 L. Sterilize by autoclaving.
- 0.5 M EDTA, pH 8.0: Dissolve 186.1 g of EDTA (disodium salt) in 800 mL of nuclease-free water. Adjust the pH to 8.0 with NaOH. This may take a significant amount of NaOH and time to fully dissolve. Bring the final volume to 1 L. Sterilize by autoclaving.
- 10% (w/v) **Triton X-301**: Carefully weigh 10 g of **Triton X-301** and dissolve it in 90 mL of nuclease-free water to make a final volume of 100 mL. Mix gently to avoid excessive foaming. Store at room temperature.

Preparation of 100 mL of **Triton X-301** Lysis Buffer (1X):

- To a sterile beaker with a stir bar, add 83 mL of nuclease-free water.
- Add 5 mL of 1 M Tris-HCl, pH 7.4 to achieve a final concentration of 50 mM.
- Add 3 mL of 5 M NaCl to achieve a final concentration of 150 mM.
- Add 0.2 mL of 0.5 M EDTA, pH 8.0 to achieve a final concentration of 1 mM.
- Add 10 mL of 10% (w/v) **Triton X-301** to achieve a final concentration of 1%. Note: This is a starting concentration and may need to be optimized (a typical range for anionic detergents can be 0.1% to 2%).
- Stir the solution until all components are fully dissolved.
- Verify the pH of the buffer and adjust if necessary.
- Bring the final volume to 100 mL with nuclease-free water.
- For long-term storage, sterile filter the buffer through a 0.22 μm or 0.45 μm filter unit. Store at 4°C.
- Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions.

Mandatory Visualizations

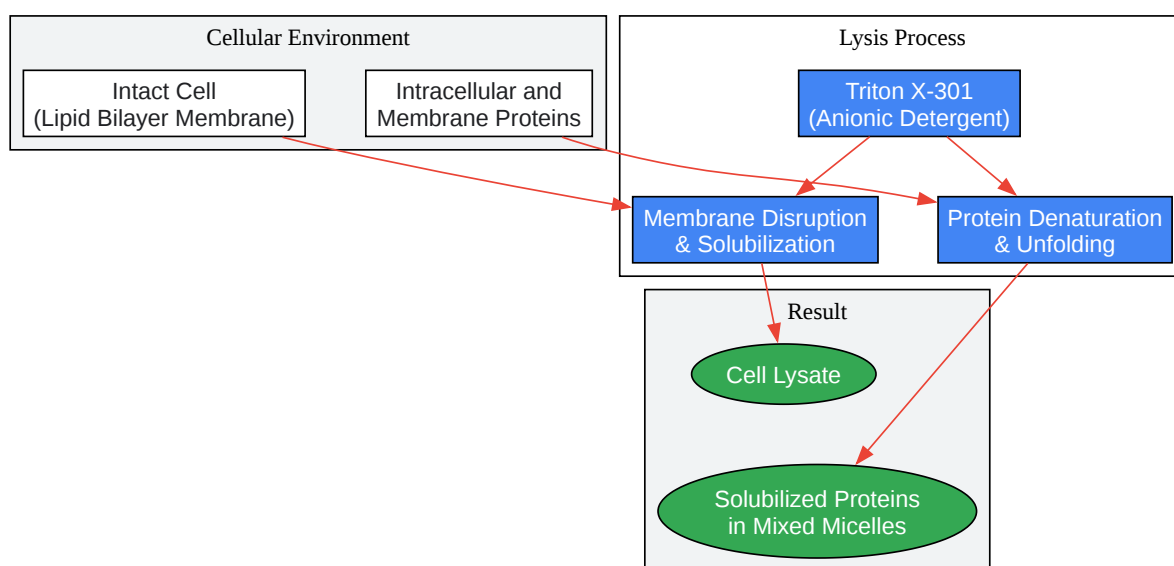
Workflow for **Triton X-301** Lysis Buffer Preparation



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of **Triton X-301** lysis buffer.

Signaling Pathway of Cell Lysis with Anionic Detergents



[Click to download full resolution via product page](#)

Caption: Mechanism of cell lysis using an anionic detergent like **Triton X-301**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Triton X-301 | 12627-38-2 | Benchchem [benchchem.com]

- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- To cite this document: BenchChem. [Preparing a Triton X-301 Lysis Buffer: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082700#step-by-step-guide-for-preparing-a-triton-x-301-lysis-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com